N-[3-(4-methylphenyl)propyl]-2-thiophenecarboxamide
Overview
Description
N-[3-(4-methylphenyl)propyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H17NOS and its molecular weight is 259.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.10308534 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Thiophene derivatives, such as N-[3-(4-methylphenyl)propyl]-2-thiophenecarboxamide, have been explored for their pharmacological potential. Studies have shown that these compounds can serve as potent and selective inhibitors or antagonists for various receptors and enzymes, potentially offering therapeutic benefits in treating diseases. For instance, structure-activity relationships of thiophene derivatives reveal their potential as selective endothelin receptor-A antagonists , highlighting their significance in cardiovascular disease research (Wu et al., 1997). Furthermore, certain thiophene derivatives are investigated for their inhibitory effects on histone deacetylases (HDACs) , offering insights into cancer therapy (Zhou et al., 2008).
Materials Science and Catalysis
Thiophene-based compounds are also pivotal in the development of materials science . Their structural properties have been manipulated to synthesize microporous metal-organic frameworks (MOFs) with promising applications in gas adsorption, sensing, and catalysis (Wang et al., 2016). These materials demonstrate unique properties such as high surface area, tunable porosity, and the ability to interact selectively with molecules, thus offering vast potential in environmental and energy-related applications.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry , thiophene derivatives have been utilized as key intermediates in the synthesis of complex molecules. Research has demonstrated their versatility in cycloaddition reactions , serving as dienes or dienophiles, thereby facilitating the construction of diverse organic frameworks with potential pharmacological activities (Himbert et al., 1990). This underscores the importance of thiophene derivatives in advancing organic synthesis methodologies, leading to the discovery of new molecules with significant biological or material properties.
Properties
IUPAC Name |
N-[3-(4-methylphenyl)propyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-12-6-8-13(9-7-12)4-2-10-16-15(17)14-5-3-11-18-14/h3,5-9,11H,2,4,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIIUWDATIFSNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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